molecular formula C10H10N2O B3045278 2-Quinolinamine, 8-methoxy- CAS No. 104090-86-0

2-Quinolinamine, 8-methoxy-

Cat. No. B3045278
CAS RN: 104090-86-0
M. Wt: 174.2 g/mol
InChI Key: PMXFKGCLUAFLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

2-Quinolinamine, 8-methoxy- can be synthesized through several methods, including Pd-catalyzed Suzuki-Miyaura coupling, thermal cyclization of N-(2-methoxyphenyl)-1,2-diaminoethane, and a one-pot, two-step synthesis using 8-methoxy-2-nitroquinoline as a starting material.


Molecular Structure Analysis

The molecular structure of 2-Quinolinamine, 8-methoxy- is characterized by a molecular weight of 174.2 g/mol. It is also known as 8-methoxy-2-quinolinamine or 8-methoxyquinoline-2-amine.


Chemical Reactions Analysis

The synthesis of 2-Quinolinamine, 8-methoxy- involves several chemical reactions, including Pd-catalyzed Suzuki-Miyaura coupling, thermal cyclization of N-(2-methoxyphenyl)-1,2-diaminoethane, and a one-pot, two-step synthesis using 8-methoxy-2-nitroquinoline as a starting material.


Physical And Chemical Properties Analysis

2-Quinolinamine, 8-methoxy- is a crystalline solid that is white to light yellow in color. It has a melting point of 237-240°C and a boiling point of 482.2°C at 760 mmHg. It is soluble in most organic solvents, including ethanol, methanol, chloroform, and ether.

Scientific Research Applications

Antimalarial Activity

8-Methoxyquinolin-2-amine has been found to exhibit potent in vitro antimalarial activity . The compound has been synthesized with 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates as broad-spectrum anti-infectives . The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .

Antileishmanial Activity

Several synthesized 8-quinolinamines, including 8-Methoxyquinolin-2-amine, have exhibited in vitro antileishmanial activities comparable to the standard drug pentamidine .

Antifungal Activity

8-Methoxyquinolin-2-amine has shown very promising antifungal activities against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus .

Antibacterial Activity

The compound has also demonstrated antibacterial activities against Staphylococcus aureus, methicillin-resistant S. aureus, and Mycobacterium intracellulare .

Anti-infective Properties

8-Methoxyquinolin-2-amine and its amino acid conjugates have been reported as broad-spectrum anti-infectives . This makes it a promising structural class of compounds as antiparasitic and antimicrobials .

Drug Discovery

Quinoline, the core structure of 8-Methoxyquinolin-2-amine, is a vital scaffold for leads in drug discovery . It plays a significant role in the fields of industrial and synthetic organic chemistry .

Antiplasmodial Activity

A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction . Their linkers between the quinoline and the tert -butyltetrazole moieties differ in chain length, basicity, and substitution . These compounds were tested for their antiplasmodial activity against Plasmodium falciparum NF54 as well as their cytotoxicity against L-6-cells . The most active compounds showed good activity and promising selectivity .

Chemotherapeutic Approach

The synthesis of newer classes of 8-quinolinamines, including 8-Methoxyquinolin-2-amine, has emerged as a successful chemotherapeutic approach . This approach is particularly important in the search for therapeutic agents for emerging drug-resistant parasites .

Mechanism of Action

Target of Action

8-Methoxyquinolin-2-amine, also known as 2-Quinolinamine, 8-methoxy-, is a compound that has been synthesized as a broad-spectrum anti-infective . It has exhibited potent in vitro antimalarial activity , suggesting that its primary targets are likely the parasites responsible for malaria, such as Plasmodium falciparum .

Mode of Action

It’s known that quinoline-based compounds, like 8-methoxyquinolin-2-amine, are toxic to the malaria parasite . They interfere with the parasite’s ability to break down and digest hemoglobin , which is crucial for the parasite’s survival and growth.

Biochemical Pathways

Given its antimalarial activity, it’s likely that it disrupts the biochemical pathways that the malaria parasite uses to digest hemoglobin . This disruption could lead to the accumulation of toxic byproducts within the parasite, ultimately leading to its death .

Pharmacokinetics

The compound has shown promising results in curing animals against drug-sensitivePlasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice , suggesting that it has favorable bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the action of 8-Methoxyquinolin-2-amine is the inhibition of the growth and survival of the malaria parasite . This is achieved through the disruption of the parasite’s ability to digest hemoglobin , leading to the accumulation of toxic byproducts within the parasite and ultimately its death .

Safety and Hazards

While specific safety and hazard information for 2-Quinolinamine, 8-methoxy- is not available, it’s important to note that it is not intended for human or veterinary use. It should be used for research purposes only. Personal protective equipment should be used to avoid dust formation .

Future Directions

The synthesis of newer classes of 8-quinolinamines, such as 2-Quinolinamine, 8-methoxy-, has emerged as a successful chemotherapeutic approach . These compounds have shown potential as broad-spectrum anti-infectives , suggesting promising future directions in the fields of medicinal chemistry and pharmacology.

properties

IUPAC Name

8-methoxyquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXFKGCLUAFLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624077
Record name 8-Methoxyquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxyquinolin-2-amine

CAS RN

104090-86-0
Record name 8-Methoxyquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxyquinolin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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